molecular formula C12H15ClN2O2 B14917022 n-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine

n-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine

Cat. No.: B14917022
M. Wt: 254.71 g/mol
InChI Key: LTFPNPNORKKXMR-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine is an organic compound that features a benzyl group substituted with chlorine and nitro groups, attached to a cyclopropylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine typically involves multi-step organic reactions. One common route starts with the nitration of 5-chlorobenzyl alcohol to form 5-chloro-2-nitrobenzyl alcohol . This intermediate is then subjected to reductive amination with 1-cyclopropylethan-1-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and reductive amination steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.

Scientific Research Applications

N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving nitrobenzyl derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine is unique due to the presence of both a nitrobenzyl and a cyclopropylethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

N-[(5-chloro-2-nitrophenyl)methyl]-1-cyclopropylethanamine

InChI

InChI=1S/C12H15ClN2O2/c1-8(9-2-3-9)14-7-10-6-11(13)4-5-12(10)15(16)17/h4-6,8-9,14H,2-3,7H2,1H3

InChI Key

LTFPNPNORKKXMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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